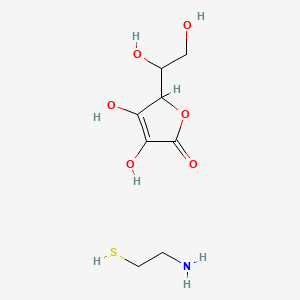
Ascorbic acid, compd. with 2-aminoethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercamine ascorbate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- A novel ion-pairing reversed-phase high-performance liquid chromatography/electrochemical detection method was developed for the simultaneous determination of l-ascorbic acid, aminothiols, and methionine in biological matrices. This method demonstrated high sensitivity and specificity, making it suitable for clinical research applications (Khan & Iqbal, 2011).
Wound Healing and Drug Delivery
- Ascorbic acid-2-phosphate (ASC-2P), a stable variant of ascorbic acid, was explored for its potential in inducing angiogenesis and promoting collagen synthesis in fibroblasts. This compound was utilized in a novel drug-eluting platform device, highlighting its application in wound healing (Stumpf et al., 2011).
Natural Products Synthesis
- Ascorbic acid has been used as a chiral starting material for the synthesis of various compounds, including (R)-glycerol acetonide and the antiepileptic drug (-)-gamma-amino-beta-hydroxybutyric acid (GABOB). This demonstrates the versatility of ascorbic acid in organic synthesis and drug development (Jung & Shaw, 1980).
Plant Biology and Metabolism
- Studies on ascorbic acid in plant cell suspensions revealed its role in the biosynthesis of cell wall, secondary metabolites, and phytohormones. This includes its involvement in the de novo synthesis of vitamin C, highlighting its importance in plant physiology and metabolism (Wolucka et al., 2005).
Role in Cell Metabolism
- Ascorbic acid functions as an electron donor in various catalyzed and non-catalyzed reactions, impacting a wide array of physiological processes. This includes its role as an antioxidant and a specific requirement for the activity of 2-oxoacid-dependent dioxygenases, highlighting its gene-directed functions in cell metabolism (Arrigoni & Tullio, 2000).
Vitamin C in Dermatology
- Ascorbic acid, used topically in dermatology, plays a role in treating and preventing photoaging and hyperpigmentation. It interacts with free radicals, preventing inflammatory processes and photoaging in the skin, emphasizing its application in skin health (Ravetti et al., 2019).
Redox Interactions in Medicine
- The redox interactions of ascorbic acid with iron, and its implications in iron metabolism and toxicity, were studied. Ascorbic acid's pro-oxidant activity by reducing Fe3+ to Fe2+ and its interaction with iron chelators like deferiprone were examined, providing insights into its pharmacological and therapeutic effects (Timoshnikov et al., 2020).
Enhancement of Vitamin C Content in Plants
- Research focused on increasing the vitamin C content in plants by enhancing ascorbate recycling, using dehydroascorbate reductase (DHAR). This study showed that overexpression of DHAR in tobacco and maize increased ascorbic acid levels, suggesting a method to elevate vitamin C content in plants (Chen et al., 2003).
Eigenschaften
CAS-Nummer |
16031-82-6 |
|---|---|
Produktname |
Ascorbic acid, compd. with 2-aminoethanethiol |
Molekularformel |
C8H15NO6S |
Molekulargewicht |
253.26 |
IUPAC-Name |
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 2-aminoethane-1-thiol (1:1) |
InChI |
InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2/t2-,5+;/m0./s1 |
InChI-Schlüssel |
NQEDADDMLOPGQH-RXSVEWSESA-N |
SMILES |
OC([C@H](O1)[C@H](CO)O)=C(O)C1=O.NCCS |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mercamine ascorbate; beta-Mercaptoaethylamin ascorbinat; Mercamine ascorbate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



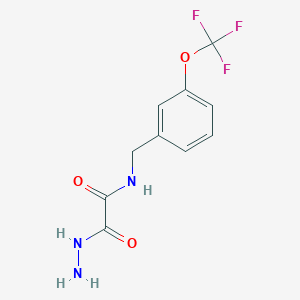
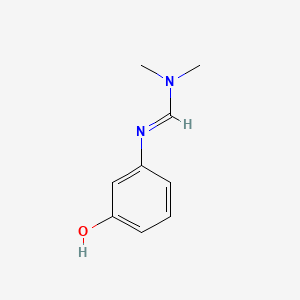
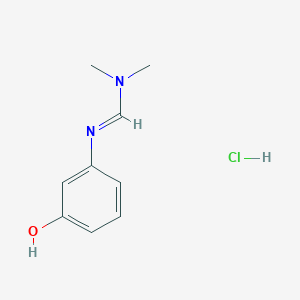
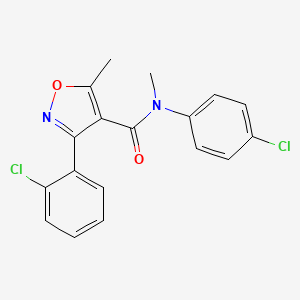

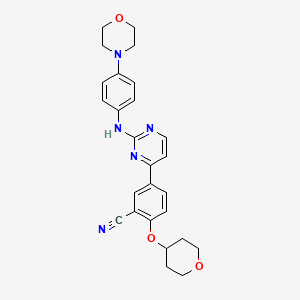
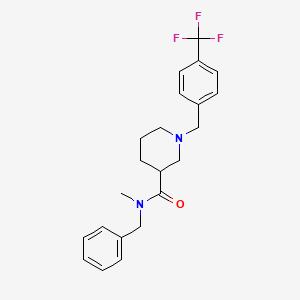
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)
